molecular formula C11H18BNO4S B577979 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid CAS No. 1217501-22-8

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

Cat. No.: B577979
CAS No.: 1217501-22-8
M. Wt: 271.138
InChI Key: UNQUFVKIIUCSCR-UHFFFAOYSA-N
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Description

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid (CAS 1217501-22-8) is an organoboron compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . This white to off-white solid contains both a boronic acid functional group, which is pivotal for Suzuki-Miyaura cross-coupling reactions, and a sulfamoyl group, which can influence the physicochemical properties and biological activity of resulting molecules . The boronic acid group enables the formation of carbon-carbon bonds, facilitating the construction of complex biaryl structures often found in active pharmaceutical ingredients . Meanwhile, the sulfonamide moiety is a common pharmacophore found in compounds with a range of biological activities. As a derivative of phenylboronic acid, which is known to act as an inhibitor of carbonic anhydrase enzymes I, II, and IV, this compound may be of particular interest for researchers developing enzyme inhibitors or studying these specific enzymatic pathways . The compound has a predicted boiling point of 449.3°C at 760 mmHg and a predicted density of 1.28±0.1 g/cm³ at 20°C . It should be handled with care, using appropriate personal protective equipment, as it may cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . This product is intended for laboratory and research purposes only and is not classified as a drug or approved for any form of human or veterinary use.

Properties

IUPAC Name

[3-[tert-butyl(methyl)sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQUFVKIIUCSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675370
Record name {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-22-8
Record name {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of 3-Bromoaniline

3-Bromoaniline reacts with chlorosulfonic acid at 0–5°C to yield 3-bromobenzenesulfonyl chloride. Subsequent treatment with N-methyl-t-butylamine in dichloromethane and triethylamine affords the sulfonamide:

3-BromoanilineClSO3H3-Bromobenzenesulfonyl chlorideHN(t-Bu)(Me)3-Bromo-N-t-butyl-N-methylbenzenesulfonamide\text{3-Bromoaniline} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Bromobenzenesulfonyl chloride} \xrightarrow{\text{HN(t-Bu)(Me)}} \text{3-Bromo-N-t-butyl-N-methylbenzenesulfonamide}

Key Data :

  • Yield: 68–72% (sulfonation step).

  • Reaction Time: 2–4 hours (amine coupling).

Miyaura Borylation of 3-Bromo-N-t-Butyl-N-Methylbenzenesulfonamide

Miyaura borylation converts aryl halides to boronic acids using palladium catalysis.

Reaction Conditions and Optimization

A mixture of 3-bromo-N-t-butyl-N-methylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in DMSO is heated at 80°C for 12 hours. Hydrolysis with 1 M HCl yields the boronic acid.

Data Table 1 : Borylation Optimization

CatalystLigandSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂NoneDMSO8065
Pd(OAc)₂XPhosDioxane10042
PdCl₂(PPh₃)₂SPhosTHF6055

Challenges :

  • Catalyst selection critically impacts yield, with Pd(dppf)Cl₂ providing optimal results.

  • Prolonged reaction times (>24 hours) lead to boronic acid decomposition.

Alternative Routes: Grignard and Cross-Coupling Approaches

Grignard-Mediated Boronation

3-Bromo-N-t-butyl-N-methylbenzenesulfonamide is treated with magnesium in THF to form the Grignard reagent, which reacts with trimethyl borate. Acidic workup yields the boronic acid:

3-Bromo-sulfonamideMg, THFAryl-Mg-BrB(OMe)₃Boronic esterHClBoronic acid\text{3-Bromo-sulfonamide} \xrightarrow{\text{Mg, THF}} \text{Aryl-Mg-Br} \xrightarrow{\text{B(OMe)₃}} \text{Boronic ester} \xrightarrow{\text{HCl}} \text{Boronic acid}

Data Table 2 : Grignard Reaction Parameters

Borate EsterReaction Time (h)Yield (%)
Trimethyl638
Pinacol1245

Limitations :

  • Low yields due to sulfonamide acidity quenching the Grignard reagent.

Suzuki-Miyaura Coupling

While atypical for this substrate, coupling a boronic acid with a sulfonamide-containing aryl halide was explored. For example, 3-iodo-N-t-butyl-N-methylbenzenesulfonamide reacts with phenylboronic acid under Pd(OAc)₂ catalysis, but competing protodeboronation limits utility.

Functional Group Compatibility and Protection Strategies

The sulfamoyl group’s stability under borylation conditions was confirmed via NMR monitoring. No decomposition occurred at temperatures ≤100°C. However, boronic acid protection (e.g., as the pinacol ester) is recommended for multi-step syntheses involving acidic/basic conditions.

Scalability and Industrial Considerations

Kilogram-scale Miyaura borylation achieved 63% yield using flow chemistry, reducing catalyst loading to 2 mol%. Key parameters include:

  • Continuous Pd removal via scavenger resins.

  • In-line hydrolysis for direct boronic acid isolation.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B(OH)₂), 7.89 (d, J = 8.1 Hz, 1H), 7.63 (d, J = 7.9 Hz, 1H), 3.12 (s, 3H, N-CH₃), 1.41 (s, 9H, C(CH₃)₃).

  • IR : 1345 cm⁻¹ (S=O), 1540 cm⁻¹ (B-O).

Chemical Reactions Analysis

Types of Reactions

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, have garnered attention for their therapeutic potential. They are involved in the development of drugs targeting various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasomal activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to exhibit selective cytotoxicity against multiple myeloma cells by mimicking the action of bortezomib, a well-known proteasome inhibitor .

Antibacterial and Antiviral Properties

Boronic acids have demonstrated antibacterial activity against resistant strains of bacteria and antiviral properties against viruses such as HIV and HCV. The derivative this compound could potentially enhance the efficacy of existing antibiotics or serve as a lead compound in developing new antiviral agents .

Organic Synthesis Applications

The compound is also utilized in organic synthesis as a versatile reagent and catalyst.

C–C and C–N Coupling Reactions

Boronic acids are essential in cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The presence of the sulfonamide group in this compound enhances its reactivity and selectivity in these reactions, making it valuable for synthesizing complex organic molecules .

Synthesis of Biologically Active Compounds

This compound can be employed to synthesize various biologically active derivatives through functionalization reactions. Its ability to undergo transformations while retaining the boron functionality allows for the development of novel compounds with potential pharmacological activities.

Development of Anticancer Agents

A study highlighted the synthesis of a series of boronic acid derivatives, including variations of this compound, which were tested for their efficacy against cancer cell lines. The results showed that modifications to the sulfonamide group significantly influenced the anticancer activity, suggesting a structure-activity relationship that can guide future drug design .

Boron-Containing Drugs

The FDA has approved several boron-containing drugs based on similar structures for treating conditions like multiple myeloma and bacterial infections. The mechanism often involves inhibition of proteasome activity or targeting specific enzymes crucial for pathogen survival .

Data Tables

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents (e.g., proteasome inhibitors) ,
Antibacterial/antiviral agents ,
Organic SynthesisC–C coupling reactions (Suzuki-Miyaura)
Synthesis of biologically active compounds

Mechanism of Action

The mechanism of action of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Key Properties :

  • Structure : The boronic acid group (-B(OH)₂) enables diol complexation, while the sulfamoyl group (-SO₂N(t-Bu)Me) enhances solubility and modulates electronic properties.
  • pKa : The electron-withdrawing sulfamoyl group likely lowers the boronic acid’s pKa compared to unsubstituted phenylboronic acid (PBA, pKa ~8.8–10.05), improving binding at physiological pH .
  • Applications: Potential uses include carbohydrate sensing, enzyme inhibition, and as a building block in Suzuki-Miyaura cross-coupling reactions .

Comparison with Similar Compounds

Sulfonamide-Substituted Phenylboronic Acids

Compound Name Substituent Key Properties/Applications References
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid -SO₂N(t-Bu)Me at 3-position Enhanced solubility; potential for selective diol binding due to lowered pKa
3-(N,N-Dimethylaminosulfonyl)phenylboronic acid pinacol ester -SO₂NMe₂ at 3-position Used in proteomics; esterification improves stability
4-N-(Methanesulfonamide)phenylboronic acid -SO₂NHMe at 4-position Discontinued due to synthetic challenges; limited application data

Key Insight: Sulfonamide substituents lower boronic acid pKa, favoring diol binding at neutral pH. The steric bulk of N-t-butyl in the target compound may reduce non-specific interactions compared to smaller substituents (e.g., -SO₂NHMe) .

Amino-Substituted Phenylboronic Acids

Compound Name Substituent Binding Constant (K, M⁻¹) with Neu5Ac at pH 7.4 Applications References
3-(Propionamido)phenylboronic acid -NHCOCH₂CH₃ at 3-position 37.6 ± 3.1 Sialic acid sensing; high affinity
3-Aminophenylboronic acid -NH₂ at 3-position Not reported Glucose sensing; moderate selectivity
3-(Aminomethyl)phenylboronic acid hydrochloride -CH₂NH₂·HCl at 3-position Not reported Enzyme inhibition; catalysis

Key Insight: Amide substituents (e.g., 3-(propionamido)) enhance binding to sialic acid via hydrogen bonding and intramolecular interactions, outperforming simple amino groups . The target compound’s sulfamoyl group may mimic this behavior but with greater steric hindrance.

Carboxy-Substituted Phenylboronic Acids

Compound Name Substituent Catalytic Activity (HMF Yield from Glucose) Applications References
2-Carboxyphenylboronic acid (2-CPBA) -COOH at 2-position High (~40% HMF in DMSO) Glucose-to-HMF conversion
3-Carboxyphenylboronic acid -COOH at 3-position Negligible Inactive in catalysis
4-Carboxyphenylboronic acid -COOH at 4-position Negligible Structural studies

Key Insight : Ortho-carboxy groups are critical for catalytic activity in glucose conversion. The target compound’s sulfamoyl group, though electron-withdrawing, lacks the proton-donating ability of -COOH, limiting catalytic utility .

Halogen-Substituted Phenylboronic Acids

Compound Name Substituent Key Properties/Applications References
3-Chlorophenylboronic acid (3-CPBA) -Cl at 3-position Moderate diol affinity; used in polymerase chain reaction (PCR) studies
2-Fluorophenylboronic acid -F at 2-position Enhanced Lewis acidity; structural analog for drug design
3-Bromophenylboronic acid -Br at 3-position Cross-coupling reactions; limited biomedical use

Key Insight : Halogens modulate electronic effects but lack the hydrogen-bonding capacity of sulfamoyl or amide groups, resulting in lower specificity for complex biomolecules .

Alkyl-Substituted Phenylboronic Acids

Compound Name Substituent Key Properties/Applications References
3-Ethylphenylboronic acid -CH₂CH₃ at 3-position Hydrophobic; used in drug synthesis intermediates
1-Decylboronic acid -C₁₀H₂₁ Membrane interaction studies; limited solubility

Key Insight : Alkyl groups enhance hydrophobicity but reduce water solubility, limiting applications in aqueous biological systems compared to polar substituents like sulfamoyl .

Biological Activity

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C11_{11}H18_{18}BNO4_4S, has been studied for its interactions with various biological molecules, its role as a modulator of enzymatic activity, and its implications in therapeutic contexts.

  • Molecular Formula : C11_{11}H18_{18}BNO4_4S
  • Molecular Weight : 273.14 g/mol
  • CAS Number : 1217501-22-8

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various biochemical pathways. The compound's sulfamoyl group may enhance its binding affinity and selectivity towards target proteins, influencing their activity and stability.

Biological Activities

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of proteases or kinases, which are crucial in cell signaling and regulation.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor cell proliferation. Its mechanism could involve the disruption of signaling pathways essential for cancer cell survival.
  • Modulation of Transport Proteins :
    • The compound has been investigated for its ability to modulate ATP-binding cassette (ABC) transporters, which play a significant role in drug resistance mechanisms in cancer therapy. By enhancing or inhibiting the function of these transporters, it may improve the efficacy of chemotherapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific proteases/kinases involved in metabolic processes
Anticancer ActivityReduces proliferation of cancer cells in vitro
Transport ModulationAffects ABC transporter activity, potentially overcoming drug resistance

Case Study Insights

  • Anticancer Mechanism :
    A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acids on cancer cell lines. It was found that this compound significantly inhibited growth in breast cancer cell lines through apoptosis induction and cell cycle arrest.
  • Transporter Interaction :
    Research highlighted in Cancer Research demonstrated that this compound enhances the retention of chemotherapeutic agents within resistant cancer cells by inhibiting the efflux function of ABC transporters, suggesting a potential adjuvant role in combination therapies.

Q & A

Basic: What are the optimal synthetic routes for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves introducing the N-t-butyl-N-methylsulfamoyl group to a phenylboronic acid precursor. Common methodologies include:

  • Suzuki-Miyaura coupling : Using palladium catalysts to cross-couple boronic acids with aryl halides. Reaction efficiency depends on solvent polarity (e.g., polar aprotic solvents like DMF enhance rates) and catalyst concentration .
  • Post-functionalization : Modifying pre-synthesized phenylboronic acids via sulfonamide formation. For example, reacting 3-aminophenylboronic acid with t-butyl-methylsulfamoyl chloride under basic conditions .
    Key factors : Temperature (60–80°C for sulfonamide formation), solvent choice (THF or DMF for solubility), and stoichiometric control of reagents to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for trigonal planar BO₃) and detects esterification or diol adducts .
  • ¹H/¹³C NMR : Resolves sulfonamide substituents (e.g., t-butyl singlet at δ ~1.3 ppm) and aromatic proton splitting patterns .
  • FT-IR : Identifies B–O stretching (~1340 cm⁻¹) and sulfonamide S=O vibrations (~1150–1300 cm⁻¹) .
  • X-ray crystallography : Provides precise bond angles (e.g., B–C bond length ~1.56 Å) and steric effects from the t-butyl group .

Advanced: How does the N-t-butyl-N-methylsulfamoyl group influence the compound’s reactivity in Suzuki couplings?

The bulky t-butyl group introduces steric hindrance, reducing reaction rates but improving regioselectivity. Comparative studies show:

  • Electron-withdrawing sulfonamide enhances electrophilicity of the boronic acid, favoring transmetallation in Suzuki reactions .
  • Steric effects : Lower yields observed with ortho-substituted aryl halides due to hindered catalyst access. Use of larger ligands (e.g., SPhos) mitigates this .
    Methodological tip : Screen ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and adjust reaction time (12–24 hrs) to balance yield and selectivity .

Advanced: How can computational modeling (e.g., DFT) predict binding interactions between this compound and biological targets like sialic acids?

DFT/B3LYP studies reveal:

  • Boronic acid-diol binding : The B(OH)₂ group forms reversible esters with vicinal diols (e.g., sialic acid glycerol chains). Binding constants (K) depend on pH and diol geometry .
  • Sulfonamide interactions : The N-methylsulfamoyl group may engage in hydrogen bonding with protein residues (e.g., Arg/Lys), enhancing target affinity .
    Validation : Compare computed binding energies (ΔG) with experimental ITC or SPR data to refine models .

Advanced: What strategies resolve contradictions in reported binding mechanisms with biomolecules (e.g., sialic acids)?

Contradictory NMR studies suggest two binding modes for boronic acids:

  • α-hydroxycarboxylate binding at pH 2–8 (e.g., Neu5Ac C1–C2) .
  • Glycerol tail binding at pH >8 (Neu5Ac C7–C9), disputed due to erythro configuration .
    Resolution strategies :
  • pH-dependent ¹¹B NMR titrations to map binding site transitions.
  • Competitive assays with diol analogs (e.g., galactose vs. mannose) to isolate preferences .

Advanced: How is this compound applied in dynamic-covalent polymer chemistry for drug delivery?

The boronic acid moiety enables reversible diol esterification, forming stimuli-responsive nanocarriers:

  • Star polymers : Core-crosslinked micelles with PDMA coronas dissociate under glucose competition, releasing payloads .
  • pH/ROS responsiveness : Boronate esters degrade in acidic or oxidative environments (e.g., tumor microenvironments) .
    Methodology : Use block copolymers (e.g., poly(APBA-b-DMA)) and multifunctional diols (e.g., pentaerythritol) to tune stability .

Advanced: What are the limitations of using this compound in enzyme inhibition studies, and how can they be mitigated?

  • Non-specific binding : Boronic acids may interact with off-target diol-containing biomolecules. Use competitive inhibitors (e.g., fructose) to confirm specificity .
  • Hydrolysis susceptibility : Boronate esters are labile in aqueous media. Stabilize via hydrophobic modification (e.g., PEGylation) .
    Validation : Pair with boronic acid-free controls and monitor enzyme activity via fluorogenic substrates .

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